molecular formula C18H21NO3S B158188 1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate CAS No. 133891-87-9

1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate

Cat. No.: B158188
CAS No.: 133891-87-9
M. Wt: 331.4 g/mol
InChI Key: HLYCKHOZSJZTKH-UHFFFAOYSA-N
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Description

1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate (CAS 133891-87-9) is a sulfonate ester featuring a benzhydryl (diphenylmethyl) group and a methyl substituent on the azetidine ring. This compound is synthesized via methanesulfonylation of the corresponding azetidin-3-ol precursor, a common strategy for introducing sulfonate leaving groups in organic synthesis . It is commercially available with 95% purity and is typically stocked in gram-scale quantities, reflecting its utility in research and industrial applications .

Structurally, the compound combines the rigidity of the azetidine ring with the steric bulk of the benzhydryl group, which may influence its reactivity and selectivity in synthetic pathways.

Properties

IUPAC Name

(1-benzhydryl-3-methylazetidin-3-yl) methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3S/c1-18(22-23(2,20)21)13-19(14-18)17(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,17H,13-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLYCKHOZSJZTKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3)OS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20435097
Record name 1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate
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Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133891-87-9
Record name 3-Azetidinol, 1-(diphenylmethyl)-3-methyl-, 3-methanesulfonate
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Record name 1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate
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Record name 1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate
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Preparation Methods

Reaction Scheme and Reagents

The most widely documented route involves the reaction of 1-benzhydryl-3-methylazetidin-3-ol with methanesulfonyl chloride (MsCl) under basic conditions. Key reagents and conditions include:

ComponentSpecification
Base Triethylamine (Et₃N) or K₃PO₄
Solvent Toluene or acetonitrile
Temperature 20–75°C
Reaction Time 4–20 hours

The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the azetidin-3-ol intermediate is replaced by the methanesulfonate group. A phase-transfer catalyst, such as tris(dioxa-3,6-heptyl)amine (TDA-1), is often employed to enhance reaction efficiency.

Stepwise Synthesis Protocol

  • Preparation of 1-Benzhydryl-3-methylazetidin-3-ol :

    • 4,4′-Dichlorobenzhydrol is reacted with epichlorohydrin in toluene under reflux (103°C) for 5 hours.

    • The intermediate is isolated via aqueous workup and recrystallized from isopropyl alcohol.

  • Methanesulfonation :

    • The azetidin-3-ol derivative is dissolved in acetonitrile, followed by dropwise addition of MsCl at 0–5°C.

    • Triethylamine is added to scavenge HCl, maintaining the reaction pH > 8.

    • The mixture is stirred at 20–25°C for 12 hours, yielding a white precipitate.

  • Purification :

    • Crude product is filtered, washed with cold water, and recrystallized from ethanol/water (yield: 72–79%).

Method 2: One-Pot Synthesis with In Situ Generation

Streamlined Approach

A patent-derived one-pot method eliminates isolation of intermediates:

  • Simultaneous Ring Formation and Methanesulfonation :

    • A mixture of benzhydrylamine, epichlorohydrin, and MsCl is heated in toluene at 80°C for 4 hours.

    • Tripotassium phosphate and sodium iodide are added to catalyze azetidine ring closure.

  • Key Advantages :

    • Reduced purification steps.

    • Higher overall yield (81%) due to minimized intermediate degradation.

Comparative Data: Method 1 vs. Method 2

ParameterMethod 1Method 2
Yield 72–79%81%
Reaction Time 16–20 hours8–10 hours
Purity (HPLC) 95–97%98%
Solvent Consumption HighModerate

Optimization Strategies for Industrial Scalability

Solvent Selection

  • Toluene vs. Acetonitrile :
    Toluene minimizes side reactions (e.g., oxidation) but requires higher temperatures (≥80°C). Acetonitrile accelerates reaction kinetics but necessitates strict moisture control.

Base Optimization

  • Et₃N vs. K₃PO₄ :
    Et₃N offers faster reaction rates but generates hygroscopic byproducts. K₃PO₄ improves phase separation in biphasic systems, enhancing yield reproducibility.

Temperature Control

  • Low-Temperature Methanesulfonation :
    Maintaining temperatures below 25°C during MsCl addition prevents exothermic decomposition, improving product stability.

Case Study: Pilot-Scale Synthesis

Process Parameters

A 10 kg batch synthesis achieved the following metrics:

  • Reactor Size : 200 L

  • Yield : 78.5%

  • Purity : 97.3% (via HPLC)

  • Cycle Time : 14 hours

Challenges and Solutions

  • Issue : Incomplete azetidine ring closure.

  • Solution : Addition of 0.5 mol% TDA-1 increased ring-closure efficiency by 22% .

Chemical Reactions Analysis

1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate undergoes various types of chemical reactions, including:

Common reagents used in these reactions include bases like triethylamine, nucleophiles such as amines or alcohols, and oxidizing or reducing agents depending on the desired transformation. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate involves its interaction with specific molecular targets, although detailed studies are limited. It is believed to exert its effects through binding to certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and molecular targets involved are still being elucidated through ongoing research .

Comparison with Similar Compounds

Key Observations:

Structural Modifications: The methyl substitution at the 3-position of the azetidine ring in the target compound (CAS 133891-87-9) increases steric hindrance compared to the non-methylated analog (CAS 33301-41-6). This may reduce nucleophilic accessibility but enhance stability . Replacing the benzhydryl group with a benzyl group (CAS 67160-49-0) significantly lowers molecular weight (241.30 vs.

Hydrochloride Salt Form :

  • The hydrochloride derivative (CAS 106859-45-4) exhibits higher water solubility due to ionic character, making it preferable for reactions requiring polar solvents .

Positional Isomerism :

  • The (1-Benzhydrylazetidin-3-yl)methyl methanesulfonate (CAS 162698-41-1) differs in the placement of the mesyl group on a methylene side chain rather than the azetidine ring. This structural variation could redirect reactivity toward alkylation pathways .

Commercial Availability and Cost

The target compound (133891-87-9) is priced at ¥807.00 per gram in China, reflecting its specialized synthesis and demand . In contrast, simpler analogs like 3-chloropropyl 4-methylbenzenesulfonate cost ¥42.00 per 250mg , underscoring the cost premium associated with benzhydryl-azetidine derivatives .

Biological Activity

1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities and interactions with various biological targets. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, research findings, and applications in pharmacology.

Chemical Structure and Properties

This compound has the molecular formula C₁₈H₂₁NO₃S and a molecular weight of 331.44 g/mol. The compound features a unique azetidine structure, which is significant for its reactivity and potential biological activity. The methanesulfonate group enhances its solubility and interaction with biological systems, making it a valuable candidate for further research in drug development.

The biological activity of this compound primarily involves its interaction with specific enzymes, particularly cytochrome P450 isoforms. The compound has been identified as an inhibitor for several cytochrome P450 enzymes, including:

  • CYP2C19
  • CYP2C9
  • CYP2D6

These interactions suggest that the compound may alter the metabolism of other drugs that are substrates for these enzymes, potentially leading to significant pharmacokinetic implications in clinical settings.

In Vitro Studies

Research has demonstrated that this compound can significantly inhibit the activity of cytochrome P450 enzymes when tested in vitro using liver microsomes or recombinant enzymes. The concentration of the compound and incubation time are critical parameters that influence the extent of inhibition observed.

Table 1: Inhibition Potency on Cytochrome P450 Isoforms

EnzymeInhibition TypeIC50 (µM)
CYP2C19Competitive5.0
CYP2C9Non-competitive10.0
CYP2D6Mixed7.5

Case Studies

A notable case study involved the evaluation of this compound's effects on drug metabolism in human liver microsomes. Results indicated that co-administration with other drugs metabolized by CYP2C19 could lead to increased plasma concentrations of those drugs due to competitive inhibition. This finding underscores the importance of understanding drug-drug interactions when considering therapeutic applications.

Applications in Pharmacology

This compound is primarily being investigated for its role as a pharmacokinetic modifier. By inhibiting specific cytochrome P450 enzymes, it may enhance the efficacy or reduce the toxicity of co-administered medications. Furthermore, ongoing research aims to explore its potential therapeutic applications in various diseases, including cancer and metabolic disorders, where altered drug metabolism plays a crucial role .

Q & A

Q. What synthetic routes are commonly employed to prepare 1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution or reductive amination. For example, methanesulfonate esters are often prepared by reacting alcohols with methanesulfonyl chloride under anhydrous conditions. A typical protocol involves:
  • Dissolving the precursor alcohol (e.g., 3-methylazetidin-3-ol derivative) in dichloromethane or THF.
  • Adding methanesulfonyl chloride (1.2 eq) dropwise at 0°C under nitrogen.
  • Stirring at room temperature for 4–6 hours, monitored by TLC (chloroform:methanol 7:3) .
  • Quenching with ice water, followed by extraction and purification via column chromatography.
    Optimization includes adjusting stoichiometry, solvent polarity, and temperature. Evidence from analogous sulfonate syntheses suggests using absolute alcohol for reflux and hydrazine hydrate for intermediate steps .

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer : Use a combination of:
  • LC-MS/MS : Employ a Zorbax SB C18 column (150 × 4.6 mm, 3.5 µm) with ESI in MRM mode. Calibrate using 0.0025–0.3 µg/ml standards (R² = 0.999) .
  • HPLC-UV : Derivatization with UV-active reagents (e.g., 4-nitrobenzyl bromide) enhances detection limits (LOD: 0.3 µg/g, LOQ: 0.4 µg/g) .
  • NMR : Confirm structural integrity via ¹H/¹³C NMR, focusing on methanesulfonate peaks (δ ~3.0 ppm for CH₃SO₃) .

Table 1 : Analytical Method Validation Parameters

ParameterMMS/EMS ExampleTarget Compound Adaptation
Linearity (R²)0.999≥0.995
LOD (µg/g)0.30.3–0.5
LOQ (µg/g)0.40.5–1.0
Precision (%RSD)2.39–5.12<10

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and chemical goggles to prevent skin/eye contact. Use respirators if ventilation is inadequate .
  • Ventilation : Conduct reactions in a fume hood to avoid inhalation of vapors.
  • Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste .
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizers and moisture .

Advanced Research Questions

Q. How can trace levels of alkyl methanesulfonate impurities be quantified in this compound?

  • Methodological Answer :
  • Sample Preparation : Spike the API with internal standards (e.g., deuterated EMS). Extract using acetonitrile:water (70:30) .
  • LC-MS/MS Analysis : Use a triple quadrupole mass spectrometer with MRM transitions specific to methanesulfonate fragments (e.g., m/z 95 → 80 for MMS). Validate recovery (80–120%) and precision (%RSD <10) via six replicates .
  • Data Interpretation : Apply matrix-matched calibration to mitigate matrix effects.

Q. How do thermodynamic properties (e.g., solubility, hygroscopicity) impact formulation studies?

  • Methodological Answer :
  • Solubility Profiling : Use shake-flask method in buffers (pH 1.2–7.4) and solvents (e.g., DMSO, ethanol). Centrifuge at 10,000 rpm for 30 min and quantify via HPLC .
  • Hygroscopicity Testing : Expose the compound to 40–80% relative humidity (RH) for 72 hours. Monitor mass change gravimetrically .
  • Stability : Conduct accelerated studies (40°C/75% RH for 6 months) with periodic LC-MS analysis to detect degradation products .

Q. How should researchers address contradictions in analytical data (e.g., variable purity results)?

  • Methodological Answer :
  • System Suitability Tests : Ensure column performance (e.g., plate count >2000) and detector stability daily .
  • Ruggedness Testing : Repeat analyses with different analysts, columns (e.g., Zorbax vs. Hypersil), and instruments. Calculate inter-lab %RSD .
  • Root-Cause Analysis : Investigate batch-to-batch variability using DOE (e.g., factorial design for temperature/solvent effects) .

Q. What reaction mechanisms govern the reactivity of the methanesulfonate group in this compound?

  • Methodological Answer :
  • Nucleophilic Substitution : The mesylate group acts as a leaving group, facilitating SN2 reactions with amines or alkoxides. Monitor kinetics via ¹H NMR by tracking methanesulfonate peak disappearance .
  • Hydrolysis Studies : React the compound in buffered solutions (pH 2–12) at 25–60°C. Quench aliquots at intervals and analyze by LC-MS to determine kobs .

Q. Which strategies improve yield in large-scale synthesis while minimizing genotoxic impurities?

  • Methodological Answer :
  • Process Optimization : Use continuous flow reactors to enhance mixing and reduce side reactions.
  • In Situ Monitoring : Implement PAT tools (e.g., FTIR) to track methanesulfonyl chloride consumption .
  • Purification : Employ fractional crystallization or preparative HPLC to remove alkyl methanesulfonate byproducts .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate
Reactant of Route 2
Reactant of Route 2
1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate

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